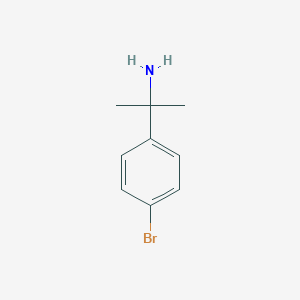

2-(4-Bromophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKKTIWXHJDLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629746 | |

| Record name | 2-(4-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17797-12-5 | |

| Record name | 2-(4-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Bromophenyl)propan-2-amine" physical and chemical properties

An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Bromophenyl)propan-2-amine, a compound of significant interest in synthetic and medicinal chemistry. We delve into its structural attributes, a plausible synthetic pathway via the Ritter reaction, detailed protocols for its characterization using modern spectroscopic techniques, and a discussion of its potential applications, particularly as a scaffold in drug discovery. This document is intended as a foundational resource for researchers, chemists, and professionals in the pharmaceutical sciences, offering both established data and field-proven insights to guide future research and development.

Introduction and Core Concepts

2-(4-Bromophenyl)propan-2-amine, also known by its synonym 4-Bromo-α,α-dimethylbenzylamine, is a primary amine belonging to the phenethylamine class.[1] Its structure is characterized by a p-brominated phenyl ring attached to a tertiary carbon, which also bears two methyl groups and a primary amine functional group. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis.

The presence of the bromine atom at the para-position of the phenyl ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity. The α,α-dimethyl substitution, often referred to as a gem-dimethyl group, sterically shields the benzylic position and blocks metabolic oxidation at this site, a common strategy in drug design to enhance metabolic stability and prolong the pharmacokinetic profile of a candidate molecule.[2]

This guide will systematically explore the key attributes of this compound, providing the necessary technical details for its synthesis, identification, and safe handling.

Physicochemical Properties

The fundamental physical and chemical properties of 2-(4-Bromophenyl)propan-2-amine are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-bromophenyl)propan-2-amine | [1] |

| Synonyms | 4-Bromo-α,α-dimethylbenzylamine, 1-(4-Bromophenyl)-1-methylethylamine | [1] |

| CAS Number | 17797-12-5 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Physical Form | Liquid or Semi-Solid | [3] |

| Boiling Point | 268 °C at 760 mmHg | [3] |

| Flash Point | 116 °C | [3] |

| Solubility | Soluble in most organic solvents | [3] |

| Storage Conditions | Store at 2-8°C, in a dark place under an inert atmosphere | [3] |

| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [1] |

| InChIKey | IQKKTIWXHJDLFL-UHFFFAOYSA-N |

Synthesis and Purification

While several synthetic routes to primary amines exist, the Ritter reaction provides a robust and direct method for the synthesis of α,α-disubstituted benzylamines from the corresponding tertiary alcohol.[4][5] This pathway is particularly advantageous as it proceeds through a stable tertiary benzylic carbocation intermediate.

Proposed Synthetic Workflow: The Ritter Reaction

The synthesis involves the acid-catalyzed reaction of 2-(4-bromophenyl)propan-2-ol with a nitrile source (e.g., acetonitrile), followed by hydrolysis of the resulting N-alkyl amide intermediate to yield the final primary amine.

Caption: Proposed synthesis of 2-(4-Bromophenyl)propan-2-amine via the Ritter Reaction.

Detailed Experimental Protocol

-

Materials : 2-(4-bromophenyl)propan-2-ol, acetonitrile, concentrated sulfuric acid, diethyl ether, sodium hydroxide solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Step 1: Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile (which acts as both reagent and solvent). Cool the mixture in an ice bath to 0 °C.

-

Step 2: Acid Addition : Slowly add concentrated sulfuric acid (approx. 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Causality Note: The strong acid is essential for protonating the hydroxyl group, facilitating its departure as water and generating the stable tertiary carbocation required for the reaction.[6]

-

Step 3: Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Quenching and Hydrolysis : Carefully pour the reaction mixture over crushed ice. Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12 to hydrolyze the intermediate amide and deprotonate the final amine product. Self-Validation: The mixture should be kept cool during neutralization to manage the exothermic reaction.

-

Step 5: Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Step 6: Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following sections describe the expected spectroscopic data based on the compound's structure and general principles of spectroscopy for amines.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

N-H Stretch : As a primary amine, two distinct, sharp to medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

-

C-H Stretch : Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

N-H Bend : A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.[7]

-

C-N Stretch : The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[7]

-

Aromatic C=C Stretch : Medium to weak bands are expected between 1600-1450 cm⁻¹.

-

p-Disubstitution Pattern : A strong out-of-plane C-H bending band is expected in the 850-800 cm⁻¹ region, which is characteristic of 1,4-disubstituted benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectrum (Predicted)

-

Aromatic Protons (δ 7.2-7.6 ppm) : The four aromatic protons will appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted phenyl ring. The protons ortho to the bromine atom will be at a slightly different chemical shift than the protons meta to it.

-

Amine Protons (δ 1.5-3.0 ppm) : The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary with concentration and solvent due to hydrogen bonding and exchange.

-

Methyl Protons (δ ~1.5 ppm) : The six protons of the two equivalent methyl groups (-C(CH₃)₂) will appear as a sharp singlet, integrating to 6H.

¹³C NMR Spectrum (Predicted)

-

Aromatic Carbons : Four signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted downfield (approx. 120-125 ppm). The ipso-carbon attached to the propan-2-amine group will be found around 145-150 ppm. The two sets of equivalent aromatic CH carbons will appear in the typical aromatic region (approx. 125-135 ppm).

-

Quaternary Carbon (C-N) : The carbon atom bonded to the nitrogen and the phenyl ring will appear around 50-60 ppm.

-

Methyl Carbons : The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically around 25-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks at m/z 213 and 215, with an approximate 1:1 intensity ratio. This pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8]

-

Major Fragmentation : The most prominent fragmentation pathway is typically the α-cleavage, involving the loss of a methyl group (•CH₃) to form a stable benzylic iminium cation [C₈H₉BrN]⁺ at m/z 198/200.

Caption: Key structural features and their expected spectroscopic signals.

Reactivity and Potential Applications

2-(4-Bromophenyl)propan-2-amine is a valuable building block in medicinal chemistry and materials science.

-

Pharmaceutical Scaffolding : As an analogue of the antihistamine diphenhydramine, this compound and its derivatives have shown selectivity for protein kinases such as VEGFR-2 and CDK1, suggesting potential applications in oncology research. In vivo studies have indicated that analogues can inhibit these kinases with IC₅₀ values below 1 µM in human tumor cells. The α,α-dimethylbenzylamine core is also found in antiarrhythmic agents, highlighting its potential as a pharmacophore.[2]

-

Synthetic Intermediate : The primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to build more complex molecules. The aryl bromide is a key functional group for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, or alkyne groups, thereby enabling the rapid generation of compound libraries for drug discovery screening.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Hazard Identification : 2-(4-Bromophenyl)propan-2-amine is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

Inhalation : Move the person to fresh air and keep comfortable for breathing.

-

References

-

NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromophenyl)propan-2-amine (C9H12BrN). Retrieved from [Link]

-

ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Torchiana, M. L., Stone, C. A., Wenger, H. C., Evans, R., Lagerquist, B., & O'Malley, T. (1975). The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251). The Journal of Pharmacology and Experimental Therapeutics, 194(2), 415–426. Retrieved from [Link]

Sources

- 1. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-alpha,alpha-dimethylbenzylamine | 17797-12-5 [sigmaaldrich.com]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - 2-(4-bromophenyl)propan-2-amine (C9H12BrN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)propan-2-amine (CAS Number: 17797-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propan-2-amine, with the CAS number 17797-12-5, is a primary amine that belongs to the class of substituted amphetamines. Its structural similarity to known bioactive molecules makes it a compound of interest in medicinal chemistry and drug development. For instance, it is an analog of the antihistamine diphenhydramine and has been investigated for its potential as a selective inhibitor of protein kinases such as VEGFR-2, cyclin, and CDK1. The presence of a bromine atom on the phenyl ring and a tertiary carbon attached to the amine group provides a unique scaffold for further chemical modifications. Accurate and thorough characterization of this compound is paramount for its application in research and development, ensuring its purity, identity, and stability. This guide provides a comprehensive overview of the essential analytical techniques for the characterization of 2-(4-Bromophenyl)propan-2-amine, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-Bromophenyl)propan-2-amine is crucial for its handling, storage, and application. The compound is typically a liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C9H12BrN | [2][3] |

| Molecular Weight | 214.10 g/mol | [2][3][4] |

| Boiling Point | 268 °C | [5] |

| Density | 1.342 g/cm³ | [5] |

| Flash Point | 116 °C | [5] |

| pKa | 9.15 ± 0.10 (Predicted) | [5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(4-Bromophenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 2-(4-Bromophenyl)propan-2-amine, both ¹H NMR and ¹³C NMR are essential.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the bromophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The para-substitution pattern leads to an AA'BB' spin system, which often simplifies to two distinct doublets.

-

Methyl Protons: The two methyl groups attached to the tertiary carbon are chemically equivalent and will appear as a singlet, integrating to six protons. This signal is expected in the aliphatic region (typically δ 1.0-1.5 ppm).

-

Amine Protons: The two protons of the primary amine group will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift.

-

Quaternary Carbon: The carbon atom attached to the amine and two methyl groups will appear as a quaternary signal.

-

Methyl Carbons: The two equivalent methyl groups will give rise to a single signal in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Bromophenyl)propan-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6][7]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Sources

- 1. 2-(4-bromophenyl)propan-2-amine | 17797-12-5 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-(4-Bromophenyl)propan-2-amine | CAS: 17797-12-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine, a versatile building block in medicinal chemistry. The document delineates its fundamental chemical properties, including molecular formula and weight, and offers detailed, field-proven insights into its synthesis and purification. Two primary synthetic routes, the Ritter reaction and the Leuckart reaction, are presented with step-by-step protocols and mechanistic discussions. Furthermore, this guide details the analytical characterization of the compound, outlining expected outcomes from various spectroscopic techniques. A significant focus is placed on its application in drug development, particularly its role as a scaffold for protein kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Chemical Identity and Significance of 2-(4-Bromophenyl)propan-2-amine

2-(4-Bromophenyl)propan-2-amine, also known as 4-bromo-α,α-dimethylbenzylamine or by the abbreviation BPAP, is a primary amine featuring a brominated phenyl ring and a tertiary carbon atom attached to the nitrogen. This unique structural arrangement, often referred to as a cumylamine moiety, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the sterically hindered amine group influences its reactivity and basicity. These features have made it an attractive scaffold in the design of bioactive molecules, particularly in the realm of drug discovery.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1][2] |

| IUPAC Name | 2-(4-bromophenyl)propan-2-amine | [1][2] |

| Synonyms | 4-Bromo-α,α-dimethylbenzylamine, BPAP, 4-Bromocumylamine | [2] |

| CAS Number | 17797-12-5 | [2] |

The hydrochloride salt of this amine is also commonly used, possessing the molecular formula C₉H₁₃BrClN and a molecular weight of approximately 250.56 g/mol .

Synthesis of 2-(4-Bromophenyl)propan-2-amine: A Tale of Two Reactions

The synthesis of tertiary carbinamines like 2-(4-Bromophenyl)propan-2-amine can be approached through several classic organic reactions. This guide will focus on two of the most established and mechanistically distinct methods: the Ritter reaction and the Leuckart reaction. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.

The Ritter Reaction: From Alcohol to Amine via a Nitrilium Intermediate

The Ritter reaction is a powerful method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4][5][6] The resulting amide can then be hydrolyzed to yield the desired primary amine.

Diagram of the Ritter Reaction Workflow

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)propan-2-amine via the Ritter reaction.

Experimental Protocol: Ritter Reaction

Step 1: N-(2-(4-bromophenyl)propan-2-yl)acetamide Synthesis

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-(4-bromophenyl)propan-2-ol (1 equivalent) to an excess of acetonitrile (which acts as both reactant and solvent).

-

Acid Addition: Cool the mixture in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (approximately 2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The formation of a stable carbocation is crucial for the reaction to proceed.[3][5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide.

Step 2: Hydrolysis to 2-(4-Bromophenyl)propan-2-amine

-

Hydrolysis: To the crude amide from the previous step, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Reflux: Heat the mixture to reflux for several hours until the amide is fully hydrolyzed (monitored by TLC).

-

Isolation (Acidic Hydrolysis): If acidic hydrolysis is used, cool the reaction mixture and basify with a strong base to a pH > 12 to deprotonate the amine.

-

Extraction: Extract the free amine with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-Bromophenyl)propan-2-amine.

The Leuckart Reaction: Reductive Amination of a Ketone

The Leuckart reaction provides a direct route to amines from ketones or aldehydes using ammonium formate or formamide as the nitrogen source and reducing agent.[7][8] This one-pot reductive amination is particularly useful for the synthesis of primary amines from ketones.

Diagram of the Leuckart Reaction Mechanism

Caption: Simplified mechanism of the Leuckart reaction for amine synthesis.

Experimental Protocol: Leuckart Reaction

-

Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, combine 4-bromoacetophenone (1 equivalent) with an excess of ammonium formate (typically 3-5 equivalents).

-

Heating: Heat the mixture to a high temperature (typically 160-180 °C) for several hours. The reaction is often carried out neat (without a solvent).

-

Hydrolysis of the Intermediate: After the reaction is complete (monitored by TLC), cool the mixture and add an aqueous solution of a strong acid (e.g., concentrated HCl). Heat the mixture to reflux to hydrolyze the intermediate N-formyl derivative to the primary amine.[9]

-

Work-up: Cool the reaction mixture and make it strongly basic (pH > 12) with an aqueous solution of a strong base (e.g., NaOH) to liberate the free amine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

The crude 2-(4-Bromophenyl)propan-2-amine obtained from either synthesis will likely contain unreacted starting materials or byproducts. Purification is essential to obtain a high-purity compound suitable for further use.

Purification of the Free Base:

-

Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification.

-

Column Chromatography: Purification can be achieved using silica gel chromatography with an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel.

Purification via the Hydrochloride Salt:

A highly effective method for purifying primary amines is through the formation and recrystallization of their hydrochloride salts.

-

Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or 2-propanol).

-

Precipitation: Bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with a cold, non-polar solvent to remove impurities.

-

Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether or isopropanol).

-

Liberation of the Free Base: To recover the pure free amine, dissolve the recrystallized salt in water, basify the solution with a strong base, and extract the free amine with an organic solvent.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 2-(4-Bromophenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the para-substitution pattern. The six protons of the two methyl groups will appear as a singlet further upfield (likely around 1.5 ppm). The two protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Based on the closely related structure of 2-(4-bromophenyl)-1-chloro-2-propan-2-ol, the methyl singlet is anticipated around 1.61 ppm, and the aromatic protons as multiplets around 7.34 and 7.50 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments. The two equivalent methyl carbons will give a single peak in the aliphatic region. The quaternary carbon attached to the amine and the phenyl ring will also have a characteristic chemical shift. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the bromine and one to the propan-2-amine group). For the aforementioned chloro-alcohol analog, the methyl carbon appears at 27.3 ppm, and the aromatic carbons are observed at 121.6, 126.8, 131.5, and 143.2 ppm.[10]

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

N-H bending: A peak around 1600 cm⁻¹.

-

C-N stretching: An absorption in the fingerprint region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A strong absorption in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A common fragmentation pattern for α,α-dimethylbenzylamines is the loss of a methyl group (a-cleavage) to form a stable benzylic cation, which would result in a significant peak at m/z 199/201.[11] Further fragmentation of the aromatic ring can also be expected.

Applications in Drug Discovery and Development

The cumylamine scaffold, and specifically 2-(4-Bromophenyl)propan-2-amine, has garnered interest in medicinal chemistry due to its structural features that can be exploited for designing molecules with specific biological activities.

Protein Kinase Inhibitors:

One of the most notable applications of 2-(4-Bromophenyl)propan-2-amine (BPAP) is as a building block for the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13]

BPAP has been identified as an analog of the antihistamine diphenhydramine and its derivatives have shown selectivity as inhibitors for several protein kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

-

Cyclin-dependent kinases (e.g., CDK1): These are critical for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

In vivo studies have indicated that BPAP analogs can inhibit these kinases with IC₅₀ values in the sub-micromolar range in human tumor cells. The α,α-dimethylbenzylamine core provides a rigid and sterically defined scaffold that can be appropriately decorated with other functional groups to achieve potent and selective binding to the ATP-binding pocket of various kinases. The 4-bromo-phenyl group serves as a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Diagram of the Role of 2-(4-Bromophenyl)propan-2-amine in Kinase Inhibitor Design

Caption: The role of the BPAP scaffold in the drug discovery process for kinase inhibitors.

Other Potential Applications:

The cumylamine moiety is present in various other biologically active compounds, suggesting that 2-(4-Bromophenyl)propan-2-amine could serve as a precursor for the synthesis of molecules targeting other biological systems. Its structural similarity to certain neurotransmitters and other bioactive amines makes it a candidate for exploration in neuroscience and other therapeutic areas. The ability to readily modify the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for the development of successful drug candidates.

Safety and Handling

2-(4-Bromophenyl)propan-2-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-(4-Bromophenyl)propan-2-amine is a valuable and versatile chemical entity with a well-defined molecular structure and accessible synthetic routes. Its unique combination of a sterically hindered primary amine and a functionalizable aromatic ring makes it an important building block in medicinal chemistry. The demonstrated utility of its derivatives as potent protein kinase inhibitors highlights its significance in the ongoing search for novel therapeutics, particularly in oncology. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential in the development of new and improved drugs.

References

-

NROChemistry. Ritter Reaction. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-(4-Bromophenyl)propan-2-amine. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

PubChem. 2-(4-Bromophenyl)propan-2-amine. [Link]

-

Scribd. Studies On The Leuckart Reaction. [Link]

-

The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Erowid. The Leuckart Reaction. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

CeMM. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

-

PubMed Central (PMC). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

-

Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

-

ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). [Link]

-

NIST WebBook. 2-Propen-1-amine. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

PubMed Central (PMC). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. [Link]

-

PubMed. Therapeutic Protein Kinase Inhibitors. [Link]

-

PubMed. Protein Kinase Inhibitors. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane). [Link]

-

Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

- 1. Cumylamine (585-32-0) for sale [vulcanchem.com]

- 2. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. erowid.org [erowid.org]

- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Therapeutic protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(4-Bromophenyl)propan-2-amine" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)propan-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(4-Bromophenyl)propan-2-amine, also known as 4-bromo-α,α-dimethylbenzylamine, is a versatile intermediate and building block in organic synthesis.[1] Its molecular architecture, featuring a tertiary amine, a quaternary carbon, and a substituted aromatic ring, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

The methodologies and interpretations detailed herein are grounded in fundamental principles and extensive field experience, designed to serve as a robust reference for researchers, scientists, and drug development professionals. Our approach emphasizes not just the data itself, but the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of characterization.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The structure of 2-(4-bromophenyl)propan-2-amine is presented below, with key proton and carbon environments labeled for subsequent NMR analysis.

Molecular Structure Diagram

Caption: Labeled structure of 2-(4-bromophenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-bromophenyl)propan-2-amine, both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Rationale: The choice of solvent is critical to avoid overlapping signals with the analyte. Deuterated solvents are used for this purpose.[2] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.

-

Procedure:

-

Accurately weigh 10-20 mg of 2-(4-bromophenyl)propan-2-amine.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃.

-

If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 101 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

Workflow: Spectroscopic Analysis

Caption: Generalized workflow for spectroscopic characterization.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their electronic environment (chemical shift and multiplicity).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Signal A | ~ 7.45 | Doublet (d) | 2H | H' (ortho to C-Br) | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with the meta protons. |

| Signal B | ~ 7.30 | Doublet (d) | 2H | H' (meta to C-Br) | Aromatic protons meta to the bromine atom are less deshielded. They appear as a doublet due to coupling with the ortho protons. |

| Signal C | ~ 1.60 | Singlet (s) | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

| Signal D | ~ 1.55 | Singlet (s) | 6H | -C(CH ₃)₂ | The six protons of the two methyl groups are chemically equivalent and are adjacent to a quaternary carbon, hence they appear as a sharp singlet. |

¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Signal 1 | ~ 148 | C1 (ipso-C) | The aromatic carbon attached to the bulky alkyl group is deshielded. Its intensity may be lower due to the quaternary nature. |

| Signal 2 | ~ 131 | C3, C5 (meta to C-Br) | Aromatic carbons ortho to the alkyl group and meta to bromine. |

| Signal 3 | ~ 128 | C2, C6 (ortho to C-Br) | Aromatic carbons meta to the alkyl group and ortho to bromine. |

| Signal 4 | ~ 120 | C4 (ipso-C-Br) | The carbon directly bonded to bromine experiences a characteristic shielding/deshielding effect, placing it in this region. |

| Signal 5 | ~ 55 | Cq' (quaternary) | The aliphatic quaternary carbon attached to the aromatic ring and the amine group. |

| Signal 6 | ~ 30 | C(CH₃)₂'' | The two equivalent methyl carbons are in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation (Neat Liquid):

-

Rationale: As 2-(4-bromophenyl)propan-2-amine is a liquid, the simplest method is to acquire the spectrum of a thin film. This avoids solvent interference.

-

Procedure:

-

Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.

-

Place one to two drops of the neat liquid sample onto one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film.[4]

-

Mount the plates in the spectrometer's sample holder.

-

2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean salt plates must be acquired first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will confirm the presence of the amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines characteristically show two distinct bands in this region.[5] Their appearance can be broad due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Stretching vibrations of C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Alkyl Groups (-CH₃) | Stretching vibrations of the methyl C-H bonds. |

| ~ 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of the -NH₂ group.[6] |

| 1585, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The stretching vibration of the carbon-nitrogen bond.[6] |

| ~ 820 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic | The pattern of out-of-plane bending is highly diagnostic for the substitution pattern on an aromatic ring. |

| ~ 550 | C-Br Stretch | Aryl Halide | The C-Br bond vibration typically appears in the far-IR region.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem MS (MS/MS) reveals structural information through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

1. Sample Preparation:

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.[8]

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Add a trace amount of a weak acid (e.g., 0.1% formic acid) to the solvent to promote protonation of the amine.

-

Infuse the solution directly into the mass spectrometer or inject via an LC system.

-

2. Instrument Parameters (ESI-QTOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole-Time of Flight (QTOF) for high resolution.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-120 °C.

-

Mass Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₉H₁₂BrN. The presence of bromine is highly diagnostic due to its characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), resulting in M and M+2 peaks of nearly equal intensity.

-

Monoisotopic Mass: 213.0153 Da.[1]

-

Expected [M+H]⁺ (HRMS): 214.0226 Da (for C₉H₁₃⁷⁹BrN⁺) and 216.0205 Da (for C₉H₁₃⁸¹BrN⁺). The observation of this isotopic doublet with accurate mass confirms the elemental composition.

Predicted Fragmentation Pattern: The most likely fragmentation pathway for the protonated molecule involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This is a common and energetically favorable fragmentation for amines.[9]

Predicted MS/MS Fragmentation

Caption: Key fragmentation pathway for 2-(4-bromophenyl)propan-2-amine.

-

Major Fragment Ion (α-Cleavage): Loss of a methyl radical (•CH₃, 15 Da) from the protonated molecular ion is the most probable primary fragmentation. This results from the cleavage of the Cq'-C(CH₃) bond, leading to a stable resonance-delocalized benzylic cation.

-

Fragment m/z: 199.0001 (for C₈H₁₁⁷⁹BrN⁺) and 200.9980 (for C₈H₁₁⁸¹BrN⁺). The observation of this fragment ion pair would be strong evidence for the proposed structure.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unambiguous structural confirmation of 2-(4-bromophenyl)propan-2-amine. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and the substitution pattern. IR spectroscopy confirms the presence of key functional groups—the primary amine and the substituted aromatic ring. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the isotopic molecular ions, while MS/MS fragmentation patterns provide direct evidence of the molecule's connectivity. This integrated analytical approach ensures the highest level of scientific integrity and trustworthiness, which is indispensable in the fields of chemical research and pharmaceutical development.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. [Link]

-

PubChemLite. (n.d.). 2-(4-bromophenyl)propan-2-amine (C9H12BrN). [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-amine. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

-

MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

University of Wisconsin. (n.d.). Notes on NMR Solvents. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

-

PubChemLite. (n.d.). amine hydrochloride. [Link]

-

ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. [Link]

-

MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.... [Link]

-

NIH National Library of Medicine. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

-

PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link])

Sources

- 1. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-(4-Bromophenyl)propan-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Bromophenyl)propan-2-amine (also known as 4-Bromo-alpha,alpha-dimethylbenzylamine). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This guide further outlines a detailed, self-validating experimental protocol for the precise determination of its solubility, ensuring methodological soundness for practical applications.

Introduction and Physicochemical Profile

2-(4-Bromophenyl)propan-2-amine is a substituted aromatic amine with a molecular structure that dictates its solubility behavior. A thorough understanding of its key physicochemical properties is paramount to predicting its interactions with organic solvents.

The molecule consists of a polar amine group attached to a tertiary carbon, which is in turn bonded to a brominated phenyl ring. This combination of a polar functional group and a larger, nonpolar aromatic structure results in a molecule with moderate polarity.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)propan-2-amine

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenyl)propan-2-amine | [1] |

| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [1] |

| Physical Form | Liquid, Semi-Solid, or Solid | [2] |

| Boiling Point | 268 °C at 760 mmHg |

The presence of the primary amine group allows for hydrogen bonding, a key factor in its solubility in protic solvents. The bulky tertiary alkyl structure and the bromophenyl group contribute to its hydrophobic character, suggesting good solubility in nonpolar and moderately polar aprotic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 2-(4-Bromophenyl)propan-2-amine. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Polar Protic Solvents (e.g., Alcohols, Water)

Polar protic solvents, such as methanol, ethanol, and isopropanol, have the ability to act as both hydrogen bond donors and acceptors. The primary amine group of 2-(4-Bromophenyl)propan-2-amine can participate in hydrogen bonding with these solvents. However, the large, nonpolar bromophenyl and tertiary alkyl components of the molecule will limit its solubility in highly polar protic solvents like water. While it is expected to have limited water solubility, its solubility should increase with decreasing polarity of the alcohol (e.g., more soluble in butanol than in methanol).

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO)

Polar aprotic solvents, such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), possess dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. The polarity of these solvents will facilitate the dissolution of 2-(4-Bromophenyl)propan-2-amine through dipole-dipole interactions. Given the moderate polarity of the target molecule, good solubility is anticipated in this class of solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

Nonpolar solvents, like hexane and toluene, primarily interact through van der Waals forces. The significant nonpolar surface area of the bromophenyl and tertiary alkyl groups suggests that 2-(4-Bromophenyl)propan-2-amine will exhibit considerable solubility in these solvents. Analogous compounds like cumylamine demonstrate good solubility in most organic solvents, which supports this prediction.[3]

Predictive Solubility Summary

Based on the theoretical framework, the following table summarizes the predicted solubility of 2-(4-Bromophenyl)propan-2-amine in various classes of organic solvents.

Table 2: Predicted Solubility of 2-(4-Bromophenyl)propan-2-amine

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, THF, DMSO, Acetonitrile | High | Dipole-Dipole |

| Nonpolar | Hexane, Toluene, Dichloromethane | High | Van der Waals Forces |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method provides a reliable approach to determine the solubility of 2-(4-Bromophenyl)propan-2-amine in a given organic solvent at a specific temperature.

Materials and Equipment

-

2-(4-Bromophenyl)propan-2-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the chosen solvent)

-

Drying oven or rotary evaporator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-(4-Bromophenyl)propan-2-amine to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Extraction and Filtration:

-

Allow the solution to settle, permitting any undissolved solid to precipitate.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the extracted sample through a syringe filter to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

-

Once the solvent is removed, dry the flask containing the non-volatile residue in an oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved 2-(4-Bromophenyl)propan-2-amine.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100

-

Solubility can also be expressed in other units such as molarity (mol/L).

-

Safety Precautions

-

Handle 2-(4-Bromophenyl)propan-2-amine in a well-ventilated area, preferably a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][5] The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]

Visualizing the Solubility Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of 2-(4-Bromophenyl)propan-2-amine.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-(4-Bromophenyl)propan-2-amine is limited, a strong predictive understanding can be derived from its molecular structure and the principles of solute-solvent interactions. It is anticipated to have high solubility in nonpolar and polar aprotic organic solvents and moderate to low solubility in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge is critical for the effective use of 2-(4-Bromophenyl)propan-2-amine in research and development.

References

-

PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-alpha,alpha-dimethylbenzylamine | 17797-12-5 [sigmaaldrich.com]

- 3. Cumylamine (585-32-0) for sale [vulcanchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine as a Building Block in Organic Synthesis

This guide provides a comprehensive overview of 2-(4-bromophenyl)propan-2-amine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, properties, and critical applications, emphasizing the rationale behind its use in constructing complex molecular architectures.

Introduction: The Strategic Importance of 2-(4-Bromophenyl)propan-2-amine

2-(4-Bromophenyl)propan-2-amine, also known as 4-bromo-α,α-dimethylbenzylamine, is a primary amine that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a sterically hindered tertiary amine attached to a brominated phenyl ring, offers a unique combination of reactive sites. The primary amine serves as a nucleophile or a point for further functionalization, while the bromo-substituent is a versatile handle for cross-coupling reactions. This dual functionality makes it a valuable precursor for a wide array of more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds.[3]

This guide will explore the synthesis of this key building block, its physicochemical properties, and its strategic applications in the synthesis of notable compounds.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key properties of 2-(4-bromophenyl)propan-2-amine are summarized below.

| Property | Value | Reference |

| CAS Number | 17797-12-5 | [4][5] |

| Molecular Formula | C9H12BrN | [6] |

| Molecular Weight | 214.1 g/mol | [5] |

| Appearance | Liquid | [4][7] |

| Boiling Point | 268 °C at 760 mmHg | [4] |

| Flash Point | 116 °C | [4] |

| Purity | Typically ≥95% | [4][7] |

| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [5] |

| InChI Key | IQKKTIWXHJDLFL-UHFFFAOYSA-N | [5][7] |

Safety Information: 2-(4-Bromophenyl)propan-2-amine is harmful if swallowed and causes skin and eye irritation.[5][7] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 2-(4-Bromophenyl)propan-2-amine: The Ritter Reaction

A common and efficient method for the synthesis of 2-(4-bromophenyl)propan-2-amine is through the Ritter reaction.[8][9] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to form an N-alkyl amide.[10][11] Subsequent hydrolysis of the amide yields the desired primary amine.

The precursor, 2-(4-bromophenyl)propan-2-ol, can be readily synthesized from the corresponding Grignard reagent and acetone. The tertiary alcohol is then subjected to Ritter reaction conditions.

Sources

- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 4. 2-(4-Bromophenyl)propan-2-amine | 17797-12-5 [sigmaaldrich.com]

- 5. 2-(4-Bromophenyl)propan-2-amine | C9H12BrN | CID 23009116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. 2-(4-bromophenyl)propan-2-amine | 17797-12-5 [sigmaaldrich.com]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Ritter Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Bromophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine, a substituted phenethylamine, and its structural analogs and derivatives. The document delves into the synthetic pathways, physicochemical properties, and potential pharmacological applications of this class of compounds, with a particular focus on their emerging role as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this chemical scaffold further. Structure-activity relationships are discussed to guide future drug discovery and development efforts. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Chemical Landscape of 2-(4-Bromophenyl)propan-2-amine

2-(4-Bromophenyl)propan-2-amine, also known as 4-bromo-α,α-dimethylbenzylamine, is a synthetic organic compound belonging to the phenethylamine class.[1][2][3] The core structure features a phenyl ring substituted with a bromine atom at the para position, and a propan-2-amine group at the benzylic position, characterized by a tertiary carbon atom attached to the amino group. This unique structural arrangement imparts specific physicochemical properties and has drawn interest in the field of medicinal chemistry.

The broader class of substituted phenethylamines is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, and anorectics.[4] The introduction of a bromine atom and a gem-dimethyl group on the α-carbon of the ethylamine side chain significantly modifies the electronic and steric properties of the molecule compared to simpler phenethylamines, leading to a distinct biological profile.

Recent investigations have highlighted the potential of 2-(4-Bromophenyl)propan-2-amine and its analogs as selective protein kinase inhibitors, targeting key enzymes involved in cell signaling pathways critical to cancer and other diseases. This guide will explore the synthesis, derivatization, and biological evaluation of this promising chemical scaffold.

Core Structure of 2-(4-Bromophenyl)propan-2-amine:

Caption: Chemical structure of 2-(4-Bromophenyl)propan-2-amine.

Synthetic Strategies and Methodologies

The synthesis of 2-(4-Bromophenyl)propan-2-amine and its analogs can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. Two prominent methods for the synthesis of the core amine structure are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction is a powerful method for the preparation of N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid.[5][6] Subsequent hydrolysis of the amide yields the corresponding amine. For the synthesis of 2-(4-Bromophenyl)propan-2-amine, the precursor is the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol.

Reaction Workflow:

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)propan-2-amine via the Ritter reaction.

Experimental Protocol: Ritter Reaction

-

Carbocation Formation and Nitrile Addition: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Amide Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide.

-

Hydrolysis: To the crude amide, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Product Isolation: After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a 10 M aqueous solution of sodium hydroxide until pH > 12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-Bromophenyl)propan-2-amine.

Synthesis via the Leuckart Reaction

The Leuckart reaction provides an alternative route to amines through the reductive amination of ketones or aldehydes using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] For the synthesis of 2-(4-Bromophenyl)propan-2-amine, the starting material is 4'-bromoacetophenone.

Reaction Workflow:

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)propan-2-amine via the Leuckart reaction.

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4'-bromoacetophenone (1 equivalent) and ammonium formate (4-5 equivalents).

-

Reaction: Heat the mixture to 160-180°C for 6-8 hours. The reaction progress can be monitored by TLC.

-

Work-up and Formamide Isolation: After cooling, add water to the reaction mixture and extract with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)formamide.

-

Hydrolysis: Add a 10% aqueous solution of hydrochloric acid to the crude formamide.

-

Heat the mixture to reflux for 4-6 hours.

-

Product Isolation: Follow the same basification and extraction procedure as described in the Ritter reaction protocol (steps 11-13) to isolate the final product.

Structural Analogs and Derivatives

The core structure of 2-(4-Bromophenyl)propan-2-amine serves as a versatile scaffold for the generation of a diverse library of analogs and derivatives. Modifications can be introduced at several positions to modulate the physicochemical and pharmacological properties of the molecule.

Key Modification Points:

-

Phenyl Ring Substitution: The bromine atom at the para-position can be replaced with other halogens (F, Cl, I) or a variety of electron-donating or electron-withdrawing groups to probe the electronic requirements for biological activity. Further substitution at the ortho- and meta-positions can also be explored.

-

Amino Group Derivatization: The primary amine can be alkylated to form secondary or tertiary amines, or acylated to generate amides. These modifications can influence the polarity, basicity, and hydrogen bonding capacity of the molecule.

-

α,α-Dimethyl Group Modification: While the gem-dimethyl group is a key feature, analogs with other small alkyl groups or a cyclopropyl group at this position could be synthesized to investigate steric effects.

Table 1: Representative Structural Analogs of 2-(4-Bromophenyl)propan-2-amine

| Compound ID | R1 (para-substituent) | R2 (Amino group) | R3, R4 (α-substituents) |

| Core | Br | NH₂ | CH₃, CH₃ |

| Analog 1 | Cl | NH₂ | CH₃, CH₃ |

| Analog 2 | F | NH₂ | CH₃, CH₃ |

| Analog 3 | I | NH₂ | CH₃, CH₃ |

| Analog 4 | Br | NHCH₃ | CH₃, CH₃ |

| Analog 5 | Br | N(CH₃)₂ | CH₃, CH₃ |

| Analog 6 | CF₃ | NH₂ | CH₃, CH₃ |

| Analog 7 | OCH₃ | NH₂ | CH₃, CH₃ |

Pharmacological Profile: A Focus on Kinase Inhibition

While the broader class of phenethylamines is known for its effects on the central nervous system, recent evidence suggests that 2-(4-Bromophenyl)propan-2-amine and its analogs exhibit a distinct pharmacological profile as selective protein kinase inhibitors.

Kinase Targets:

In vitro studies have indicated that 2-(4-Bromophenyl)propan-2-amine analogs are selective inhibitors of several protein kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9]

-

Cyclin-Dependent Kinase 1 (CDK1): A crucial regulator of the cell cycle, particularly the transition from G2 phase to mitosis.[10]

-

Cyclin: Regulatory proteins that bind to and activate CDKs.

In vivo efficacy studies have demonstrated that these analogs can inhibit these kinases with IC₅₀ values of less than 1 µM in human tumor cells. This positions the 2-(4-Bromophenyl)propan-2-amine scaffold as a promising starting point for the development of novel anti-cancer therapeutics.

Proposed Mechanism of Action:

The inhibitory activity of these compounds is likely due to their ability to bind to the ATP-binding pocket of the target kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathways that promote cell proliferation and survival. The specific interactions with the kinase domain are influenced by the nature and position of the substituents on the phenethylamine core.

Signaling Pathway Overview:

Caption: Simplified signaling pathways targeted by 2-(4-Bromophenyl)propan-2-amine analogs.

Experimental Protocols for Biological Evaluation

To assess the pharmacological activity of 2-(4-Bromophenyl)propan-2-amine analogs, a series of in vitro and cell-based assays are employed.

In Vitro Kinase Inhibition Assay